1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine
Overview
Description
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine is an organic compound that features a piperazine ring substituted with a 4-bromo-2-nitrophenyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine typically involves the reaction of 4-bromo-2-nitroaniline with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1-(4-Amino-2-nitrophenyl)-4-ethylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-(4-Bromo-2-nitrophenyl)-4-carboxypiperazine.
Scientific Research Applications
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperazine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-2-nitrophenyl)piperazine: Lacks the ethyl group, which may affect its reactivity and interaction with biological targets.
1-(4-Chloro-2-nitrophenyl)-4-ethylpiperazine: Substitution of bromine with chlorine can alter the compound’s chemical properties and biological activity.
1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine: The presence of a methyl group instead of an ethyl group can influence the compound’s steric and electronic properties.
Uniqueness
1-(4-Bromo-2-nitrophenyl)-4-ethylpiperazine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the bromo and nitro groups allows for diverse chemical modifications, while the ethyl group provides additional steric bulk that can influence the compound’s interactions with molecular targets.
Properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O2/c1-2-14-5-7-15(8-6-14)11-4-3-10(13)9-12(11)16(17)18/h3-4,9H,2,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDWCFKWOSNROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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